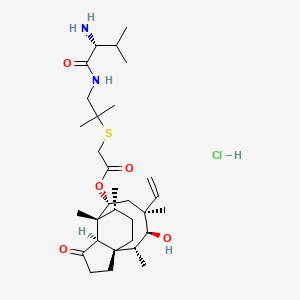

Valnemulin hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸瓦雷霉素是一种半合成的多粘菌素衍生物,多粘菌素是一种二萜类抗生素。它主要用于兽药中治疗动物的细菌感染,特别是猪。 盐酸瓦雷霉素以其对抗支原体和梭状芽孢杆菌属的有效性而闻名,使其成为管理猪痢疾和地方性肺炎等疾病的宝贵工具 .

准备方法

合成路线和反应条件

盐酸瓦雷霉素是通过一系列化学反应从多粘菌素开始合成的一种常见的方法包括将无定形瓦雷霉素溶解在乙醇和水的混合物中,然后冷却结晶以获得所需产物 .

工业生产方法

在工业环境中,盐酸瓦雷霉素的生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程通常包括在受控温度和压力下进行的溶解、结晶、过滤和干燥等步骤 .

化学反应分析

Salt Formation with Organic Acids

Valnemulin forms multi-component solids with dicarboxylic acids. COSMO-RS calculations predict interaction strength via excess enthalpy (Hex) :

| Co-Former | Hex (kcal/mol) | Likelihood of Formation |

|---|---|---|

| Oxalic acid | -6.89 | High |

| Tartaric acid | -5.31 | Moderate |

| Fumaric acid | -4.90 | Moderate |

These salts exhibit improved stability and lower hygroscopicity compared to valnemulin hydrochloride .

Degradation Pathways

Valnemulin degrades under environmental stressors, with stability data under accelerated conditions :

| Condition | Valnemulin Stability (% remaining) |

|---|---|

| High humidity | 91.84% after 10 days |

| High temperature | 92.57% after 5 days |

| High light | 98.44% after 10 days |

Degradation mechanisms include hydrolysis (ester bond cleavage) and photodegradation .

pH-Dependent Hydrolysis (Prodrug Release)

The PEG-succinic-valnemulin prodrug releases valnemulin via ester hydrolysis, influenced by pH :

| pH | Cumulative Release (8 hr) | Degradation Rate (72 hr) |

|---|---|---|

| 3.6 | 31.90% | 19.93% |

| 7.4 | 64.98% | 17.28% |

Higher release at neutral pH aligns with intestinal absorption, minimizing gastric irritation.

Metabolic Reactions

In pigs, valnemulin undergoes extensive hepatic metabolism (>90% absorption) with:

- Rapid plasma clearance : Half-life (t½) = 1.3–4.5 hours.

- Tissue accumulation : Liver concentrations exceed plasma by 6-fold .

- Excretion : Primarily via bile as metabolites (73–95% fecal excretion) .

Stability in Multi-Component Forms

Salt forms with organic acids enhance physicochemical properties :

| Property | Valnemulin HCl | Valnemulin-Oxalate |

|---|---|---|

| Hygroscopicity | High | Low |

| Intrinsic dissolution | 4.56% (10 min) | 30.54% (10 min) |

科学研究应用

Treatment of Mycoplasma Infections

Valnemulin hydrochloride is particularly effective against mycoplasma species, which are notorious for causing respiratory diseases in poultry and swine. Clinical trials have demonstrated its high efficacy in treating conditions such as:

- Chronic Respiratory Disease : In chickens, this compound has shown cure rates exceeding 80% for chronic respiratory diseases linked to mycoplasma infections when administered at appropriate dosages .

- Porcine Mycoplasmal Pneumonia : Studies indicate that this compound significantly reduces clinical signs associated with porcine mycoplasmal pneumonia, with no observed drug resistance developing over time .

Control of Enteric Diseases

This compound is also indicated for controlling enteric diseases in pigs:

- Swine Dysentery : It effectively treats clinical signs of swine dysentery caused by Brachyspira hyodysenteriae, demonstrating low minimum inhibitory concentration (MIC) values .

- Proliferative Enteropathy : The drug has been used to manage porcine proliferative enteropathy (ileitis), showcasing its broad-spectrum antibacterial activity against enteric pathogens .

Other Animal Species

In addition to its use in pigs and poultry, this compound has applications in other species:

- Rabbits : It reduces mortality rates during outbreaks of epizootic rabbit enteropathy, although the specific etiology remains unclear .

- Bovine Models : Experimental studies have shown that this compound can eliminate Mycobacterium bovis in infected bovine lungs, indicating its potential for broader applications in livestock management .

Case Study 1: Efficacy Against Mycoplasma Infections

In a controlled study involving chickens infected with Mycoplasma gallisepticum, this compound was administered via feed. The results indicated a significant reduction in infection rates and improved overall health outcomes compared to untreated controls. The study reported a cure rate of over 82.5% for treated birds, with minimal residual drug levels post-treatment .

Case Study 2: Treatment of Swine Dysentery

A clinical trial evaluated the effectiveness of this compound in treating swine dysentery caused by Brachyspira hyodysenteriae. The trial involved administering the drug at varying dosages over a period of five days. Results showed a marked decrease in clinical symptoms and pathogen load, confirming its therapeutic efficacy .

Comparative Efficacy

| Pathogen | This compound MIC (µg/mL) | Tiamulin MIC (µg/mL) |

|---|---|---|

| Mycoplasma hyopneumoniae | ≤0.008 | - |

| Brachyspira hyodysenteriae | ≤0.125 | - |

| Clostridium perfringens | 0.031–64 | - |

The table above illustrates the superior potency of this compound against key pathogens compared to other antibiotics like tiamulin, reinforcing its role as a first-line treatment option in veterinary medicine.

作用机制

盐酸瓦雷霉素通过抑制细菌中的蛋白质合成来发挥其抗菌作用。它与50S核糖体亚基中的肽基转移酶结合,阻止翻译过程中肽键的形成。 这种作用有效地阻止了细菌的生长和复制 . 主要分子靶点是参与翻译过程的核糖体RNA和相关蛋白 .

与相似化合物的比较

盐酸瓦雷霉素属于多粘菌素类抗生素,该类抗生素还包括替米考星和雷帕霉素。 与这些化合物相比,盐酸瓦雷霉素具有更广谱的活性,并且对某些细菌物种的效力更高 . 其独特的化学结构,特别是侧链的修饰,有助于其增强的抗菌特性 .

相似化合物

替米考星: 另一种用于兽药的多粘菌素类抗生素。

雷帕霉素: 一种用于人类皮肤感染的局部用多粘菌素类抗生素.

相似化合物的比较

Valnemulin hydrochloride is part of the pleuromutilin class of antibiotics, which also includes tiamulin and retapamulin. Compared to these compounds, this compound has a broader spectrum of activity and higher potency against certain bacterial species . Its unique chemical structure, particularly the modifications in the side chain, contributes to its enhanced antibacterial properties .

Similar Compounds

Tiamulin: Another pleuromutilin antibiotic used in veterinary medicine.

Retapamulin: A pleuromutilin antibiotic used topically in human medicine for skin infections.

属性

CAS 编号 |

133868-46-9 |

|---|---|

分子式 |

C31H53ClN2O5S |

分子量 |

601.3 g/mol |

IUPAC 名称 |

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride |

InChI |

InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19?,20?,22?,24?,25?,26?,29-,30+,31+;/m1./s1 |

InChI 键 |

MFBPRQKHDIVLOJ-JQLVLNEVSA-N |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |

手性 SMILES |

CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |

规范 SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。